molecular formula C₁₆H₁₇Br₂NO₄ B1153909 5-Bromo-norlaudanosoline Hydrobromide

5-Bromo-norlaudanosoline Hydrobromide

Cat. No.: B1153909
M. Wt: 447.12
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Benzylisoquinoline Alkaloid Class: Chemical Diversity and Biogenetic Significance

Benzylisoquinoline alkaloids (BIAs) represent a large and structurally diverse class of plant secondary metabolites, with a long history in medicine and pharmacology. mdpi.comresearchgate.net This family of compounds is characterized by a core structure consisting of a benzyl (B1604629) group attached to an isoquinoline (B145761) moiety. researchgate.net Found in approximately 20% of plant species, including those in the Papaveraceae (poppy), Berberidaceae (barberry), and Ranunculaceae (buttercup) families, BIAs exhibit a vast range of biological activities. nih.gov Prominent examples include the analgesics morphine and codeine, the antimicrobial agent berberine (B55584), and the anti-cancer agent noscapine. researchgate.netnih.gov

The immense chemical diversity of this class stems from a common biosynthetic pathway that diverges to form numerous structural skeletons, such as morphinans, protoberberines, and aporphines. nih.govresearchgate.net The biosynthesis originates from the amino acid L-tyrosine. nih.gov The structural complexity and often low abundance of these alkaloids in their natural plant sources make their production challenging and costly. researchgate.net This has spurred significant research into alternative production methods, including chemical synthesis and, more recently, biosynthetic approaches using engineered microorganisms. researchgate.netnih.gov These biotechnological strategies aim to provide a more sustainable and efficient supply of both naturally occurring BIAs and novel, non-natural derivatives for pharmaceutical development. researchgate.netnih.gov

Significance of Norlaudanosoline as a Central Intermediate in Natural Product Biosynthesis

Within the intricate biosynthetic network of BIAs, (S)-norlaudanosoline occupies a pivotal position as a key intermediate. It is formed through the condensation of dopamine (B1211576) and 3,4-dihydroxyphenylacetaldehyde (B32087) (3,4-dHPAA). biorxiv.org This reaction establishes the fundamental benzylisoquinoline scaffold. While the more traditionally studied pathway in plants involves the condensation of dopamine with 4-hydroxyphenylacetaldehyde (4-HPAA) to form (S)-norcoclaurine, the norlaudanosoline route has emerged as a superior alternative in microbial biosynthesis platforms. mdpi.combiorxiv.org

The use of the norlaudanosoline pathway in engineered yeast and E. coli has demonstrated significant advantages, including higher selectivity and improved yields of downstream products like (S)-reticuline. biorxiv.org By channeling metabolic flux through norlaudanosoline, researchers can minimize the formation of undesirable side-products that often arise from the promiscuity of certain biosynthetic enzymes with the 4-HPAA intermediate. biorxiv.org This enhanced efficiency and specificity make norlaudanosoline a crucial gateway molecule, paving the way for the high-titer microbial production of complex and medicinally valuable alkaloids. biorxiv.orgmdpi.com Its central role makes it and its derivatives, including halogenated versions, prime targets for synthetic and biosynthetic investigation.

Rationale for Investigating Halogenated Benzylisoquinoline Derivatives: Focus on the Bromine Moiety

The incorporation of halogen atoms, particularly bromine, into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance or modify their properties. ijtmgh.comresearchgate.net Halogenation can influence a compound's lipophilicity, membrane permeability, metabolic stability, and binding affinity to its biological target. ijtmgh.com In the context of alkaloids, this modification can lead to improved therapeutic potential, such as enhanced antimicrobial or antiplasmodial activity. ijtmgh.comnih.gov

The investigation of brominated benzylisoquinoline derivatives is driven by the quest for novel, non-natural alkaloids with superior pharmacological profiles. nih.govnih.gov While many BIAs already possess potent biological activities, bromination offers a tool to create new chemical entities with potentially greater efficacy or novel mechanisms of action. nih.govnuph.edu.ua The development of enzymatic and biocatalytic methods has made the synthesis of such halogenated compounds more accessible. nih.govresearchgate.net Researchers can now utilize engineered enzymes, such as tyrosinase variants, in cascade reactions to produce specific halogenated BIAs, including those with bromine substitutions, in high enantiomeric excess. nih.govnih.gov This approach avoids the often harsh conditions of traditional chemical synthesis and allows for precise control over the position of the halogen atom on the aromatic rings, enabling systematic exploration of structure-activity relationships. nih.govresearchgate.net

Specific Research Context of 5-Bromo-norlaudanosoline Hydrobromide within Alkaloid Chemistry

5-Bromo-norlaudanosoline Hydrobromide exists primarily as a research chemical and a synthetic building block for the creation of more complex, non-natural benzylisoquinoline alkaloids. Its significance lies not in its own end-point biological activity, but in its role as a specialized precursor. The introduction of a bromine atom at the 5-position of the isoquinoline ring creates a unique chemical handle for further synthetic transformations and a specific probe for structure-activity relationship studies.

The primary research context for this compound is in the field of biocatalysis and the enzymatic synthesis of novel alkaloids. nih.govresearchgate.net Recent advancements have focused on designing enzymatic cascades that can accept halogenated substrates to produce a range of non-natural BIAs. nih.govnih.gov For instance, engineered tyrosinase and tyrosine decarboxylase enzymes can process halogenated tyrosines, which are then incorporated into the BIA scaffold by a norcoclaurine synthase (NCS). nih.govresearchgate.net 5-Bromo-norlaudanosoline represents a specific type of halogenated intermediate that could be generated through such pathways or used as a substrate to test the capabilities of these engineered enzyme systems. By synthesizing and studying compounds like 5-Bromo-norlaudanosoline, chemists and biotechnologists can:

Explore the substrate flexibility of key biosynthetic enzymes like NCS. researchgate.net

Generate libraries of novel halogenated BIAs for pharmacological screening. nuph.edu.uanih.gov

Investigate how the specific placement of a bromine atom affects the downstream enzymatic modifications and the ultimate biological activity of the final alkaloid products.

The hydrobromide salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for its use in biocatalytic reactions that are typically performed in buffered solutions. mdpi.com

Data Tables

Table 1: Key Enzymes in Benzylisoquinoline Alkaloid (BIA) Biosynthesis

Enzyme NameAbbreviationFunctionReference
TyrosinaseTYRHydroxylates L-tyrosine to L-DOPA nih.gov
Tyrosine DecarboxylaseTyrDCDecarboxylates tyrosine and its analogs to produce amines like dopamine researchgate.net
Norcoclaurine SynthaseNCSCatalyzes the Pictet-Spengler condensation to form the core BIA scaffold researchgate.netmdpi.com
Monoamine OxidaseMAOConverts dopamine to 3,4-dihydroxyphenylacetaldehyde (3,4-dHPAA) biorxiv.org
Norcoclaurine 6-O-methyltransferase6OMTMethylates the 6-hydroxyl group of norcoclaurine nih.gov
Coclaurine N-methyltransferaseCNMTMethylates the nitrogen atom of coclaurine researchgate.net
Berberine Bridge EnzymeBBEForms the berberine bridge in the synthesis of protoberberine alkaloids researchgate.net

Properties

Molecular Formula

C₁₆H₁₇Br₂NO₄

Molecular Weight

447.12

Synonyms

5-Bromo-1-(3,4-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide

Origin of Product

United States

Synthetic Methodologies for 5 Bromo Norlaudanosoline Hydrobromide and Its Congeners

Established Synthetic Routes to the Norlaudanosoline Scaffold

The norlaudanosoline scaffold is a crucial intermediate in the biosynthesis of a vast array of benzylisoquinoline alkaloids, including morphine and codeine. mdpi.comnih.govresearchgate.netfrontiersin.org Its synthesis has been a focal point of chemical research, aiming to provide a plant-independent source for these valuable pharmaceuticals. mdpi.com

Traditionally, the synthesis of the norlaudanosoline scaffold is achieved through a Pictet-Spengler reaction. This reaction involves the condensation of dopamine (B1211576) or a derivative with an appropriately substituted phenylacetaldehyde. researchgate.netnih.govacs.orgnih.gov While effective, chemical syntheses of such chiral molecules are often complex and may not be cost-competitive for industrial-scale production. mdpi.com

More recently, chemoenzymatic and biosynthetic approaches have gained prominence. mdpi.commdpi.com These methods offer the potential for cleaner, more efficient, and stereoselective production of (S)-norlaudanosoline. mdpi.comnih.gov A key enzyme in this process is norcoclaurine synthase (NCS), which catalyzes the stereoselective Pictet-Spengler condensation of dopamine and 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). mdpi.comgoogle.com

Regioselective Bromination Strategies for Benzylisoquinoline Alkaloids

The introduction of a bromine atom at a specific position on the benzylisoquinoline scaffold requires careful control of the reaction conditions to achieve the desired regioselectivity.

Electrophilic Aromatic Substitution Approaches to Introduce C-5 Bromine

Electrophilic aromatic substitution (EAS) is a fundamental reaction in organic chemistry used to functionalize aromatic rings. masterorganicchemistry.commasterorganicchemistry.com In the context of benzylisoquinoline alkaloids, the electron-rich aromatic rings are susceptible to attack by electrophiles. acs.org For bromination, a source of electrophilic bromine, such as Br₂, is used, often in the presence of a Lewis acid catalyst like FeBr₃. pressbooks.pubyoutube.com The catalyst polarizes the Br-Br bond, generating a more potent electrophile. pressbooks.pub

The position of bromination is directed by the existing substituents on the aromatic rings. The hydroxyl and methoxy groups common in benzylisoquinoline alkaloids are activating, ortho-, para-directing groups. To achieve bromination specifically at the C-5 position, the directing effects of these groups must be carefully considered. The reaction proceeds through a positively charged intermediate known as an arenium ion, which is stabilized by resonance. masterorganicchemistry.comlibretexts.org The final step involves the loss of a proton to restore aromaticity. masterorganicchemistry.com

Other Halogenation Protocols and Positional Selectivity Studies

Beyond direct bromination, other halogenation methods have been explored. Enzymatic halogenation, for instance, offers high specificity. dtu.dk Halogenases can catalyze the incorporation of halogen atoms into organic molecules with remarkable regio- and stereoselectivity. rsc.orgnih.gov While not yet specifically reported for the C-5 bromination of norlaudanosoline, the potential for using engineered halogenases in biosynthetic pathways is an active area of research. pnas.org Such "cryptic" halogenation reactions, where a halogen is introduced and later removed, can be used to activate specific positions for further reactions. rsc.orgnih.gov

Synthesis of the Hydrobromide Salt Form: Considerations for Stability and Isolation

The hydrobromide salt of 5-Bromo-norlaudanosoline is often the preferred form for isolation and handling. Salt formation can improve the crystallinity, stability, and solubility of the compound. The synthesis of the hydrobromide salt is typically achieved by treating a solution of the free base with hydrobromic acid. google.comgoogle.com The resulting salt can then be isolated by crystallization. For alkaloids, the formation of hydrochloride or hydrobromide salts is a common practice to facilitate purification and handling. researchgate.netresearchgate.net The choice of solvent and cooling conditions can influence the crystal form and purity of the final product. google.com

Chemoenzymatic and Biocatalytic Approaches in Asymmetric Synthesis of Norlaudanosoline Derivatives

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to achieve efficient and selective synthesis of complex molecules. mdpi.com This approach is particularly valuable for the asymmetric synthesis of norlaudanosoline derivatives, where controlling the stereochemistry is crucial for biological activity. mdpi.comnih.gov

Application of Norcoclaurine Synthase (NCS) for Stereoselective Pictet-Spengler Reactions

Norcoclaurine synthase (NCS) is a key enzyme in the biosynthesis of benzylisoquinoline alkaloids. researchgate.netnih.gov It catalyzes the Pictet-Spengler condensation of dopamine and an aldehyde to form the (S)-tetrahydroisoquinoline core with high stereoselectivity. researchgate.netnih.gov The enzyme's unique activity has made it a valuable tool for in vitro biocatalysis. researchgate.net

The reaction mechanism involves the formation of an iminium cation, followed by a rate-limiting deprotonation and subsequent cyclization. researchgate.net NCS exhibits a degree of substrate promiscuity, allowing it to be used with various aldehydes and ketones to produce a diverse range of tetrahydroisoquinolines. researchgate.netacs.org This has led to its exploration in the synthesis of various norlaudanosoline derivatives. mdpi.combiorxiv.org

Recent research has focused on using whole-cell biocatalysts containing NCS to improve the cost-effectiveness of (S)-norlaudanosoline synthesis. mdpi.comresearchgate.net These systems have demonstrated high yields and enantiomeric excess, paving the way for more sustainable and scalable production methods. mdpi.comresearchgate.net

Data Tables

Table 1: Key Enzymes in the Chemoenzymatic Synthesis of Norlaudanosoline

EnzymeAbbreviationFunctionReference
Norcoclaurine SynthaseNCSCatalyzes the stereoselective Pictet-Spengler reaction. mdpi.comresearchgate.netnih.gov
ω-TransaminaseTAmConverts dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL). mdpi.com
Monoamine Oxidase AMAOAlternative enzyme for the production of 3,4-dihydroxyphenylacetaldehyde. biorxiv.org

Table 2: Comparison of Synthetic Approaches for Norlaudanosoline

ApproachKey FeaturesAdvantagesDisadvantagesReferences
Chemical Synthesis Pictet-Spengler reaction using chemical reagents.Well-established, versatile.Often complex, may lack stereoselectivity, can be costly. mdpi.com
Chemoenzymatic Synthesis Utilizes enzymes like NCS for key steps.High stereoselectivity, milder reaction conditions, environmentally friendly.Enzyme stability and cost can be a factor. mdpi.commdpi.com
Whole-Cell Biocatalysis Employs engineered microorganisms expressing necessary enzymes.Potentially more cost-effective than using purified enzymes, allows for multi-step synthesis in a single pot.System stability and product isolation can be challenging. mdpi.comresearchgate.net

Advanced Structural Characterization and Spectroscopic Analysis in Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 5-Bromo-norlaudanosoline Hydrobromide, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments would be required for a complete assignment of all proton and carbon signals and to gain insight into its conformational preferences.

While specific NMR data for 5-Bromo-norlaudanosoline Hydrobromide is not publicly available, analysis of related structures, such as 5-bromo-1,2,3,4-tetrahydroisoquinoline (B49506) hydrochloride and other benzylisoquinoline alkaloids, allows for a reliable prediction of its spectral features. chemicalbook.comnih.gov The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the isoquinoline (B145761) and benzyl (B1604629) rings, as well as for the aliphatic protons of the tetrahydroisoquinoline core. The bromine atom at the C-5 position would induce a downfield shift of the adjacent aromatic proton (H-6) due to its inductive effect. The protons of the methylene (B1212753) groups in the tetrahydroisoquinoline ring would appear as complex multiplets due to diastereotopicity.

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry and preferred conformation of the molecule in solution. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Bromo-norlaudanosoline Hydrobromide (Illustrative) Note: These are predicted values based on related compounds and general substituent effects. Actual experimental values may vary.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C-1-~55-60
C-3Multiplet~40-45
C-4Multiplet~25-30
C-5-~120-125 (C-Br)
C-6Aromatic~145-150
C-7-~140-145
C-8Aromatic~115-120
C-1'-~130-135
C-2'Aromatic~115-120
C-3'-~145-150
C-4'-~145-150
C-5'Aromatic~115-120
C-6'Aromatic~120-125
CH₂ (benzyl)Multiplet~35-40

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination

5-Bromo-norlaudanosoline possesses a chiral center at C-1, meaning it can exist as a pair of enantiomers. Chiroptical spectroscopic techniques, particularly Electronic Circular Dichroism (ECD), are powerful for determining the absolute configuration and assessing the enantiomeric purity of such chiral molecules. acs.org ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule.

The ECD spectrum of a chiral benzylisoquinoline alkaloid is sensitive to the spatial arrangement of its chromophores (the aromatic rings). The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of a specific enantiomer. By comparing the experimentally measured ECD spectrum of 5-Bromo-norlaudanosoline with the theoretically calculated spectrum for a known configuration (e.g., (S) or (R)), the absolute configuration of the synthesized or isolated compound can be unambiguously assigned. This comparative analysis has become a standard method in natural product chemistry and for the characterization of chiral pharmaceuticals. acs.org

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the elemental analysis of 5-Bromo-norlaudanosoline Hydrobromide. HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition and thus confirming its molecular formula (C₁₆H₁₇BrNO₄). The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). nih.gov

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecule. nih.govresearchgate.net The fragmentation of benzylisoquinoline alkaloids is well-documented and typically involves the cleavage of the C1-Cα bond, leading to the formation of characteristic fragment ions corresponding to the isoquinoline and benzyl moieties. researchgate.net This fragmentation pattern provides valuable structural information and can be used to differentiate isomers.

HRMS is also instrumental in impurity profiling. Its high sensitivity and resolution enable the detection and identification of trace-level impurities that may be present from the synthesis or degradation of the compound. nih.gov

Table 2: Predicted Key Mass Spectrometric Fragments for 5-Bromo-norlaudanosoline

m/z (predicted)Proposed Fragment IdentityFragmentation Pathway
[M+H]⁺Protonated 5-Bromo-norlaudanosolineMolecular Ion
[M+H - H₂O]⁺Loss of waterDehydration
~198/200Brominated isoquinoline fragmentCleavage of C1-Cα bond
~123Dihydroxybenzyl fragmentCleavage of C1-Cα bond

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Identification and Polymorphism Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.govspectroscopyonline.com The FT-IR spectrum of 5-Bromo-norlaudanosoline Hydrobromide is expected to exhibit characteristic absorption bands for the various functional groups.

The presence of hydroxyl (-OH) groups will be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations are observed in the 2850-3000 cm⁻¹ range. The C=C stretching vibrations of the aromatic rings will give rise to absorptions in the 1450-1600 cm⁻¹ region. The C-N stretching of the amine and the C-O stretching of the phenolic hydroxyl groups will also have characteristic bands. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically below 700 cm⁻¹. spectroscopyonline.comresearchgate.netmdpi.com

FT-IR and Raman spectroscopy are also valuable tools for studying polymorphism, which is the ability of a solid material to exist in more than one crystal form. Different polymorphic forms of a compound can have distinct physical properties, and vibrational spectroscopy can be used to differentiate between them based on subtle changes in their spectra. mdpi.com

Table 3: Predicted Characteristic FT-IR Absorption Bands for 5-Bromo-norlaudanosoline Hydrobromide

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
3200-3600 (broad)O-H StretchPhenolic -OH
3000-3100C-H StretchAromatic
2850-3000C-H StretchAliphatic
~2200-2800 (broad)N-H StretchAmine Hydrobromide Salt
1450-1600C=C StretchAromatic Ring
1200-1300C-O StretchPhenol (B47542)
1000-1200C-N StretchAmine
Below 700C-Br StretchAryl Bromide

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions (if applicable for related structures)

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of 5-Bromo-norlaudanosoline Hydrobromide can be grown, X-ray diffraction analysis would provide an unambiguous determination of its solid-state structure, including bond lengths, bond angles, and the conformation of the molecule.

This technique would definitively establish the relative stereochemistry and, in conjunction with the known chirality of precursors or through anomalous dispersion methods, the absolute configuration of the chiral center. Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the solid-state properties of the compound. While a crystal structure for the title compound is not reported, analysis of related complex alkaloids demonstrates the power of this technique to reveal detailed structural insights. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule based on its electronic structure. researchgate.net These methods solve approximations of the Schrödinger equation to determine electron distribution and associated molecular properties. For 5-Bromo-norlaudanosoline, DFT calculations would provide a deep understanding of its geometry, stability, and chemical reactivity.

Detailed Research Applications:

Geometry Optimization: DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), are used to find the most stable three-dimensional conformation of the molecule by locating the minimum energy structure on the potential energy surface. mdpi.com This optimized geometry is the foundation for all other computational property predictions.

Electronic Properties Analysis: Key insights into reactivity are derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov

Spectroscopic Predictions: DFT calculations can simulate vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra. nih.govresearchgate.net By comparing these computationally predicted spectra with experimental data, researchers can confirm the molecular structure and assign spectral peaks with high confidence.

Table 1: Representative Quantum Chemical Parameters Calculable for 5-Bromo-norlaudanosoline

ParameterDescriptionTypical Application
Total Energy The total electronic energy of the optimized molecular structure.Used to compare the relative stability of different isomers or conformers.
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the molecule's capacity to act as an electron donor.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the molecule's capacity to act as an electron acceptor.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A key indicator of molecular stability and chemical reactivity.
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility and intermolecular interactions.
NBO Charges Calculated atomic charges based on electron distribution.Helps identify reactive sites (nucleophilic/electrophilic centers). researchgate.net

Molecular Dynamics Simulations for Conformational Landscape Analysis and Solvation Effects

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, capturing the complex movements and interactions of a molecule within its environment. mdpi.com For 5-Bromo-norlaudanosoline, MD simulations are invaluable for exploring its conformational flexibility, understanding its interactions with solvent molecules, and assessing the stability of its complexes with biological macromolecules. biorxiv.orgacs.org

Detailed Research Applications:

Conformational Analysis: Unlike static quantum calculations, MD simulations can map the entire accessible conformational landscape of a flexible molecule like 5-Bromo-norlaudanosoline. The tetrahydroisoquinoline core allows for various ring puckering and substituent orientations, and MD can reveal the most populated conformations and the energy barriers between them.

Solvation Effects: By explicitly including solvent molecules (typically water) in the simulation box, MD can accurately model how the solvent influences the solute's conformation and dynamics. mdpi.com This includes the formation of hydrogen bond networks between the hydroxyl and amine groups of 5-Bromo-norlaudanosoline and surrounding water molecules, which dictates its solubility and bioavailability.

Stability of Complexes: When 5-Bromo-norlaudanosoline is docked into a protein's active site, MD simulations are used to assess the stability of the resulting ligand-protein complex. frontiersin.org Simulations run for nanoseconds can reveal whether the ligand remains stably bound or if it dissociates, and can highlight key conformational changes in both the ligand and the protein upon binding. mdpi.com Analysis of the simulation trajectory can provide detailed information on the persistence of specific interactions, such as hydrogen bonds or hydrophobic contacts. frontiersin.org

In Silico Docking and Ligand-Protein Interaction Profiling with Biological Macromolecules (e.g., Enzymes, Receptors)

In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as an enzyme or a receptor. sciencebiology.orge3s-conferences.org This method is central to structure-based drug design. Given that norlaudanosoline derivatives are known to interact with targets like monoamine oxidases (MAO) and dopamine (B1211576) receptors, docking studies are essential for hypothesizing the biological activity of 5-Bromo-norlaudanosoline. frontiersin.orgnih.govnih.gov

Detailed Research Applications:

Binding Mode Prediction: Docking algorithms sample a vast number of possible conformations and orientations of the ligand within the protein's binding site, ranking them using a scoring function. The top-ranked pose represents the most likely binding mode. For 5-Bromo-norlaudanosoline, this would reveal how its brominated benzyl (B1604629) group and its tetrahydroisoquinoline core fit into the active site of a target like MAO-B. scielo.brresearchgate.net

Binding Affinity Estimation: The docking score provides a qualitative estimate of the binding affinity (e.g., in kcal/mol), allowing for the comparison of different ligands. frontiersin.org A more negative score typically suggests a stronger binding interaction. This allows researchers to prioritize compounds for further experimental testing.

Interaction Analysis: The primary output of a docking study is the detailed visualization of intermolecular interactions between the ligand and the protein. This includes identifying specific amino acid residues that form hydrogen bonds, hydrophobic interactions, π-π stacking, or electrostatic interactions with the ligand. mdpi.com For example, the hydroxyl groups of 5-Bromo-norlaudanosoline would be expected to form hydrogen bonds with polar residues, while its aromatic rings could engage in π-π stacking with residues like tyrosine or phenylalanine in the active site. mdpi.com

Table 2: Representative In Silico Docking Results for a Benzylisoquinoline Alkaloid with Monoamine Oxidase B (MAO-B)

This table is illustrative and based on typical findings for MAO-B inhibitors, as direct data for 5-Bromo-norlaudanosoline is not available.

ParameterFindingSignificance
Target Protein Human Monoamine Oxidase B (MAO-B)A key enzyme in dopamine metabolism and a target for neurodegenerative disease therapies. frontiersin.orgnih.gov
Predicted Binding Energy -9.5 to -11.5 kcal/molSuggests a strong and stable binding affinity, comparable to known inhibitors. frontiersin.org
Key Interacting Residues Tyr398, Tyr435These residues form the aromatic "cage" of the active site, likely interacting with the aromatic rings of the ligand via π-π stacking.
Hydrogen Bond Interactions Ser200, Cys172The hydroxyl groups on the ligand are predicted to form hydrogen bonds with polar residues, anchoring its orientation.
Hydrophobic Interactions Ile199, Leu171The aliphatic portions of the tetrahydroisoquinoline ring likely engage in hydrophobic contacts, contributing to binding stability.

Chemometrics and Machine Learning Approaches for Structure-Property Relationship Analysis

Chemometrics and machine learning are data-driven disciplines that use statistical and algorithmic methods to build predictive models linking chemical structure to physical or biological properties. nih.govnih.gov For a compound like 5-Bromo-norlaudanosoline, these approaches are most powerful when analyzing a series of related analogues to develop a Quantitative Structure-Activity Relationship (QSAR) model.

Detailed Research Applications:

Descriptor Calculation: The first step involves calculating a large number of numerical descriptors for each molecule in a dataset. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum chemical (e.g., HOMO/LUMO energies) properties.

QSAR Model Development: Machine learning algorithms—such as multiple linear regression, partial least squares, or more advanced methods like support vector machines and random forests—are used to find a mathematical correlation between a subset of these descriptors and an experimentally measured property (e.g., inhibitory activity against an enzyme). nih.gov

Predictive Modeling: Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, untested compounds. For instance, a QSAR model built on a series of norlaudanosoline derivatives could predict how modifications, like the addition of a bromine atom at the 5-position, would impact its inhibitory potency against a specific target.

Pharmacophore Mapping: Related techniques like Petra/Osiris/Molinspiration (POM) analysis can identify key structural features (pharmacophores) that are essential for a molecule's biological activity, such as hydrogen bond donors/acceptors and hydrophobic regions. mdpi.comnih.gov This provides a qualitative framework for designing new molecules with enhanced activity.

Mechanistic Investigations of Biological Interactions in Vitro and Animal Models

Enzyme Interaction Studies: Impact of 5-Bromo Substitution on Catalytic Activity and Specificity

There is no available research on the direct interaction of 5-Bromo-norlaudanosoline Hydrobromide with alkaloid biosynthetic enzymes or other enzymatic systems. While the parent compound, norlaudanosoline, is a known substrate and intermediate in benzylisoquinoline alkaloid biosynthesis, the specific influence of the 5-bromo substitution on enzyme kinetics and specificity has not been documented in scientific literature.

Modulation of Alkaloid Biosynthetic Enzymes (e.g., Norcoclaurine Synthase, Methyltransferases, Oxidoreductases)

No studies were found that evaluate the effect of 5-Bromo-norlaudanosoline Hydrobromide on the activity of key alkaloid biosynthetic enzymes such as norcoclaurine synthase, various methyltransferases, or oxidoreductases. Research on these enzymes typically focuses on natural substrates like dopamine (B1211576), norlaudanosoline, and reticuline.

Interactions with Other Relevant Enzymatic Systems and Pathway Components

Data on the interactions between 5-Bromo-norlaudanosoline Hydrobromide and other enzymatic systems or biological pathway components is absent from the current scientific literature.

In Vitro Cellular Pathway Modulation and Mechanistic Elucidation Studies (e.g., Cellular Signaling, Receptor Mechanisms)

No in vitro studies describing the modulation of cellular signaling pathways or the elucidation of receptor mechanisms for 5-Bromo-norlaudanosoline Hydrobromide have been published.

Molecular Target Engagement and Binding Mechanism Research (excluding clinical efficacy)

There is a lack of research identifying the specific molecular targets of 5-Bromo-norlaudanosoline Hydrobromide. Consequently, no information on its binding mechanisms is available.

In Vivo Studies in Animal Models to Elucidate Molecular Mechanisms and Biological Fate (focus on targets and pathways, not therapeutic outcomes)

No in vivo studies in animal models have been published that explore the molecular mechanisms, biological fate, metabolic pathways, or specific molecular targets of 5-Bromo-norlaudanosoline Hydrobromide.

Table of Compounds Mentioned

Structure Activity Relationship Sar Studies of 5 Bromo Norlaudanosoline Hydrobromide Analogs

Design and Synthesis of Analogs with Systematic Modifications of the Isoquinoline (B145761) and Benzyl (B1604629) Moieties

The rational design of analogs of 5-Bromo-norlaudanosoline often involves strategic modifications to both the isoquinoline and the benzyl portions of the molecule to probe their respective contributions to biological interactions. The synthesis of these analogs can be achieved through various established and innovative chemical strategies.

A common approach to modifying the isoquinoline moiety is through the Pictet-Spengler reaction, a fundamental process in the synthesis of benzylisoquinoline alkaloids. This reaction condenses a phenethylamine (B48288) derivative with an aldehyde or ketone, followed by cyclization to form the tetrahydroisoquinoline core. For analogs of 5-Bromo-norlaudanosoline, this would typically involve the reaction of a dopamine (B1211576) derivative with a substituted phenylacetaldehyde.

Systematic modifications can be introduced by:

Altering Substitution Patterns: Introducing or modifying substituents on the isoquinoline ring can significantly impact activity. For instance, altering the position or nature of hydroxyl groups can affect receptor binding and selectivity.

N-Substitution: The secondary amine in the norlaudanosoline scaffold is a key point for modification. N-alkylation or N-acylation can influence the molecule's polarity, basicity, and ability to cross biological membranes.

Aromatic Ring Modifications: Modifications to the benzyl moiety, such as the introduction of different substituents (e.g., electron-donating or electron-withdrawing groups), can modulate the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets.

Recent advancements in biotechnology have also opened up enzymatic and microbial pathways for the synthesis of benzylisoquinoline alkaloids and their analogs. nih.govpnas.orgnih.gov Engineered yeast strains have been developed to produce halogenated benzylisoquinoline alkaloids by feeding them modified tyrosine derivatives. pnas.org This approach allows for the specific incorporation of halogen atoms and other functionalities, offering a powerful tool for generating a diverse library of analogs for SAR studies.

Table 1: Examples of Synthetic Analogs of 5-Bromo-norlaudanosoline with Modifications on the Isoquinoline and Benzyl Moieties

Analog IDModification on Isoquinoline MoietyModification on Benzyl MoietySynthetic Strategy
5-Br-NL-01 N-MethylUnmodifiedPictet-Spengler followed by N-methylation
5-Br-NL-02 7-O-MethylUnmodifiedSelective O-methylation
5-Br-NL-03 Unmodified4'-ChloroPictet-Spengler with 4-chlorophenylacetaldehyde
5-Br-NL-04 Unmodified3',4'-DimethoxyPictet-Spengler with 3,4-dimethoxyphenylacetaldehyde
5-Br-NL-05 6-O-Methyl4'-FluoroMulti-step chemical synthesis

This table presents hypothetical analog IDs for illustrative purposes, based on common synthetic modifications in benzylisoquinoline alkaloid chemistry.

Influence of Bromine Position and Other Halogen Substitutions on Mechanistic Biological Profiles

The position and nature of halogen substituents on the norlaudanosoline scaffold are critical determinants of biological activity. Halogenation can profoundly alter a molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability.

The introduction of a bromine atom at the 5-position of the isoquinoline ring, as in 5-Bromo-norlaudanosoline, is a key structural feature. The influence of this bromine atom can be multifaceted:

Electronic Effects: The electron-withdrawing nature of bromine can modulate the pKa of the phenolic hydroxyl groups and the nitrogen atom, influencing ionization state and hydrogen bonding capacity at physiological pH.

Steric Effects: The size of the bromine atom can provide additional van der Waals interactions with a biological target or, conversely, create steric hindrance that prevents optimal binding.

Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes and access intracellular targets.

To systematically investigate these effects, analogs with bromine at different positions (e.g., 6-bromo, 8-bromo) are synthesized and evaluated. Furthermore, substituting bromine with other halogens (fluorine, chlorine, iodine) allows for a finer tuning of electronic and steric properties. For instance, fluorine is small and highly electronegative, while iodine is larger and more polarizable.

Studies on other halogenated natural products have shown that such substitutions can lead to significant changes in biological activity. For example, in a series of C-2 halogenated analogs of Salvinorin A, the affinity for the kappa opioid receptor was found to increase with the atomic radius of the halogen (I > Br > Cl > F). nih.gov This highlights the potential for halogen bonding to play a role in ligand-receptor interactions.

Table 2: Hypothetical Biological Activity Profile of Halogenated Norlaudanosoline Analogs

CompoundHalogenPositionReceptor Affinity (Ki, nM)Functional Activity
NorlaudanosolineNone-500Agonist
5-Bromo-norlaudanosoline Bromine550Potent Agonist
6-Bromo-norlaudanosolineBromine6120Agonist
5-Chloro-norlaudanosolineChlorine580Agonist
5-Fluoro-norlaudanosolineFluorine5250Partial Agonist
5-Iodo-norlaudanosolineIodine530Very Potent Agonist

This table contains hypothetical data based on general trends observed in SAR studies of halogenated compounds and is for illustrative purposes.

Stereochemical Effects on Biological Interactions and Mechanism: Enantiomeric Pair Comparisons

Norlaudanosoline possesses a stereocenter at the C-1 position of the isoquinoline ring, leading to the existence of two enantiomers: (S)-norlaudanosoline and (R)-norlaudanosoline. The spatial arrangement of the benzyl group relative to the isoquinoline core is crucial for its interaction with chiral biological targets such as receptors and enzymes.

It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, a phenomenon known as stereoselectivity. One enantiomer may be highly active while the other is inactive or even exhibits a different pharmacological profile.

For 5-Bromo-norlaudanosoline, the (S) and (R) enantiomers would be expected to interact differently with their biological targets. The stereospecific synthesis of each enantiomer is therefore essential for a thorough SAR investigation. This is often achieved through stereoselective enzymatic reactions or by using chiral catalysts in chemical synthesis. For example, norcoclaurine synthase (NCS) is an enzyme that catalyzes a stereoselective Pictet-Spengler reaction to produce (S)-norcoclaurine, the precursor to many benzylisoquinoline alkaloids. bbk.ac.uk

By comparing the biological activities of the (S)- and (R)-enantiomers of 5-Bromo-norlaudanosoline and its analogs, researchers can gain insights into the three-dimensional requirements of the binding site. This information is invaluable for understanding the mechanism of action and for the design of more potent and selective compounds.

Table 3: Comparison of Hypothetical Biological Activity for Enantiomers of 5-Bromo-norlaudanosoline

EnantiomerReceptor Binding Affinity (Ki, nM)Functional Efficacy (% of max response)
(S)-5-Bromo-norlaudanosoline4595% (Full Agonist)
(R)-5-Bromo-norlaudanosoline85020% (Weak Partial Agonist)

This table presents hypothetical data to illustrate the concept of stereoselectivity in biological systems.

Rational Design Principles for Developing Brominated Benzylisoquinoline Alkaloids as Research Probes

The development of brominated benzylisoquinoline alkaloids, such as 5-Bromo-norlaudanosoline, as research probes is guided by a set of rational design principles derived from SAR studies. These probes are valuable tools for studying the structure, function, and physiological roles of their biological targets.

Key design principles include:

Maximizing Affinity and Selectivity: SAR data helps identify the structural modifications that enhance binding affinity for the target of interest while minimizing off-target effects. For example, the bromine atom might be a key feature for high-affinity binding to a specific receptor subtype.

Incorporation of Reporter Groups: For applications such as fluorescence microscopy or positron emission tomography (PET), the lead compound can be further modified to include a fluorescent tag or a positron-emitting isotope. The SAR data guides the selection of a position for modification that does not disrupt the compound's biological activity.

Modulating Pharmacokinetic Properties: The physicochemical properties of the probe, such as lipophilicity and metabolic stability, can be fine-tuned through chemical modifications to ensure it can reach its target in a biological system. Halogenation is a common strategy to modulate these properties. nih.gov

Photoaffinity Labeling: To irreversibly label a biological target, a photolabile group can be incorporated into the structure of the brominated benzylisoquinoline alkaloid. Upon photoactivation, this group forms a covalent bond with the target, allowing for its identification and characterization.

By applying these principles, researchers can transform a biologically active molecule like 5-Bromo-norlaudanosoline into a sophisticated research tool for exploring complex biological processes. The insights gained from SAR studies are fundamental to this translational step from a lead compound to a valuable molecular probe.

Advanced Analytical Methodologies for Research of Norlaudanosoline Derivatives

Chiral Separation Techniques (e.g., Chiral High-Performance Liquid Chromatography, Capillary Electrophoresis) for Enantiomeric Purity and Isolation

The tetrahydroisoquinoline core structure contains at least one chiral center, meaning compounds like 5-Bromo-norlaudanosoline exist as enantiomers. mdpi.com Since enantiomers can have vastly different pharmacological effects, their separation and quantification are critical for research and quality control. mdpi.comscirp.org Chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful techniques for this purpose. mdpi.com

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone for the separation and isolation of enantiomers. The most common approach utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for their broad applicability in separating various chiral drugs, including benzylisoquinoline alkaloids. mdpi.comnih.gov

Semi-preparative HPLC methods using these polysaccharide-based columns can be optimized to isolate enantiomers in sufficient quantities for further study. mdpi.com For instance, research on bromo-laudanosine, a related compound, demonstrated that enantiomeric purities exceeding 95% could be achieved, with recovery rates around 90%. mdpi.com The separated enantiomers' absolute configurations are often confirmed using techniques like circular dichroism spectroscopy. mdpi.com

Capillary Electrophoresis (CE)

Capillary Electrophoresis offers a high-throughput, cost-effective, and low-sample-consumption alternative for chiral analysis. mdpi.com In CE, separation is achieved by adding a chiral selector to the background electrolyte (BGE). mdpi.com For tetrahydroisoquinoline alkaloids, anionic cyclodextrins (CyDs) have proven to be highly effective chiral selectors. mdpi.com The choice of chiral selector, its concentration, and the pH of the electrolyte are critical parameters that influence the resolution of the enantiomers. researchgate.net CE is particularly adept at detecting minute enantiomeric impurities, which is crucial for assessing the enantiomeric purity of a sample. mdpi.com

TechniquePrincipleKey Components & ParametersApplication for Norlaudanosoline Derivatives
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).CSP: Polysaccharide-based (e.g., amylose, cellulose derivatives). mdpi.comnih.govMobile Phase: Normal-phase, reversed-phase, or polar organic modes. nih.govDetection: UV, Mass Spectrometry (MS). nih.govIsolation of individual enantiomers for pharmacological testing; quantification of enantiomeric excess (ee) with purities often >95%. mdpi.com
Capillary Electrophoresis (CE) Differential migration of enantiomer-chiral selector complexes in an electric field.Chiral Selector: Anionic cyclodextrins (e.g., sulfated-γ-CyD). mdpi.comBackground Electrolyte (BGE): Buffer composition and pH are optimized for resolution. researchgate.netDetection: UV, Diode Array Detector (DAD).High-throughput screening of enantiomeric purity; determination of enantiomeric impurities at levels as low as 0.1%. mdpi.comnih.gov

Development and Optimization of High-Throughput Screening Assays for Enzymatic Activity and Ligand Binding in Research Settings

High-Throughput Screening (HTS) is essential for discovering and characterizing the biological activity of novel compounds like 5-Bromo-norlaudanosoline Hydrobromide. nih.gov HTS allows for the rapid testing of large compound libraries to identify "hits"—molecules that modulate the activity of a specific biological target, such as an enzyme or a receptor. researchgate.netyoutube.com The development of a robust HTS assay is a multi-step process. youtube.com

Assay Development and Optimization

The initial phase involves selecting an appropriate assay format, which can be either biochemical or cell-based. mdpi.com

Biochemical assays use purified components, such as a target enzyme or receptor, to measure direct interactions like ligand binding or enzymatic inhibition. mdpi.com These are often preferred for their simplicity and direct measurement of target engagement.

Cell-based assays use whole cells and measure a downstream cellular response, providing insights into a compound's activity in a more complex biological context. mdpi.com

For either format, the assay must be miniaturized, typically to 96-, 384-, or 1536-well microplate formats, to reduce reagent costs and increase throughput. mdpi.comnih.gov Optimization involves adjusting parameters like substrate and enzyme concentrations, incubation times, and buffer composition to achieve a stable and reproducible signal. youtube.comnih.gov The performance of the assay is typically evaluated using statistical metrics like the signal-to-background ratio and the Z'-factor to ensure it is robust enough for screening. youtube.com

Enzymatic Activity and Ligand Binding Assays

For assessing enzymatic activity, assays often rely on detecting the consumption of a substrate or the formation of a product. nih.gov This is frequently accomplished using spectroscopic methods, such as absorbance, fluorescence, or luminescence, where the signal is proportional to enzyme activity. mdpi.com For example, an enzymatic coupling reaction can be designed where the product of the target enzyme is a substrate for a second "reporter" enzyme, which in turn generates a detectable signal. nih.gov

Ligand binding assays are used to identify compounds that bind to a specific receptor or protein target. nih.gov These are typically competition assays where the test compound competes with a labeled (e.g., radioactive or fluorescent) ligand of known affinity. nih.govnih.gov A reduction in the signal from the labeled ligand indicates that the test compound has bound to the target. nih.gov

Assay TypePrinciple & Common ReadoutDevelopment & Optimization StepsApplication in Norlaudanosoline Research
Enzymatic Activity Assay Measures the rate of an enzyme-catalyzed reaction. nih.govReadout: Fluorescence, Luminescence, Absorbance. mdpi.com1. Select target enzyme and detectable substrate.2. Miniaturize to 384-well format. nih.gov3. Optimize enzyme/substrate concentrations and incubation time. nih.gov4. Validate with known inhibitors/activators.To screen for inhibitory or activating effects of 5-Bromo-norlaudanosoline on specific enzymes (e.g., kinases, methyltransferases) involved in cellular signaling pathways.
Ligand Binding Assay Measures the ability of a compound to bind to a target protein/receptor by displacing a labeled ligand. nih.govReadout: Fluorescence Polarization (FP), FRET, Scintillation. nih.gov1. Select target receptor and high-affinity labeled ligand. nih.gov2. Determine optimal receptor and labeled ligand concentrations. nih.gov3. Establish equilibrium binding conditions.4. Validate assay window and specificity.To identify which receptors (e.g., dopamine (B1211576), serotonin, opioid receptors) 5-Bromo-norlaudanosoline binds to and to determine its binding affinity (Ki).

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis and Metabolite Profiling

To understand how 5-Bromo-norlaudanosoline Hydrobromide behaves in a biological system or to analyze it within a complex matrix, advanced chromatographic techniques coupled with mass spectrometry are indispensable. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are premier tools for this purpose. nih.govyoutube.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like many alkaloids, chemical derivatization is required to increase their volatility. nih.gov For instance, tetrahydroisoquinolines can be derivatized to make them suitable for GC analysis. nih.gov The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer. The mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the compound and its fragmentation patterns, allowing for confident identification. jocpr.com This method has been successfully applied to resolve and quantify enantiomers of catecholic tetrahydroisoquinolines in biological samples like plasma and urine. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preeminent technology for analyzing non-volatile compounds in complex mixtures, such as biological fluids, without the need for derivatization. nih.govyoutube.com It is the workhorse of modern metabolomics. nih.gov The liquid chromatograph first separates the components of the sample. youtube.com The eluting compounds are then ionized (e.g., by electrospray ionization) and introduced into a tandem mass spectrometer. youtube.com The first mass analyzer selects a specific "parent" ion (e.g., the molecular ion of 5-bromo-norlaudanosoline), which is then fragmented in a collision cell. nih.gov The resulting "daughter" ions are analyzed by a second mass analyzer. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity for quantifying compounds in complex matrices. nih.gov LC-MS/MS has been used to create extensive libraries of spectral data for benzylisoquinoline alkaloids, enabling their identification and profiling in plant extracts and microbial systems. nih.gov

TechniqueSample Requirements & PreparationSeparation & Detection PrincipleResearch Application for Norlaudanosoline Derivatives
GC-MS Requires volatile/thermostable analytes. Derivatization (e.g., silylation) is often necessary for polar compounds like norlaudanosoline. nih.govSeparation: Based on boiling point and polarity on a capillary column.Detection: Electron Ionization (EI) followed by mass analysis of fragment ions. nih.govIdentification and quantification of metabolites in biological fluids (urine, plasma) after extraction and derivatization. nih.gov Analysis of enantiomeric composition after derivatization with a chiral reagent. nih.gov
LC-MS/MS Suitable for a wide range of polar and non-volatile compounds. Minimal sample prep (e.g., protein precipitation, solid-phase extraction). youtube.comSeparation: Based on polarity using reversed-phase or HILIC chromatography.Detection: Electrospray Ionization (ESI) and tandem MS (MS/MS) for high specificity and sensitivity. nih.govnih.govUntargeted metabolomics to discover metabolic pathways affected by the compound. nih.gov Targeted quantification of the parent compound and its metabolites in pharmacokinetic studies. nih.gov Characterization in complex mixtures like plant or microbial extracts. nih.gov

Future Perspectives in Research on 5 Bromo Norlaudanosoline Hydrobromide

Exploration of Novel Biocatalytic and Chemoenzymatic Routes for Derivatization and Production

The future of producing 5-Bromo-norlaudanosoline and its derivatives lies in harnessing the power of enzymes, either through purely biocatalytic processes or chemoenzymatic strategies that combine the selectivity of enzymes with the practicality of traditional chemistry. Current manufacturing methods for related compounds like (S)-norlaudanosoline can suffer from low yields and reliance on expensive or hazardous materials, such as metal catalysts and organic solvents google.com. Biocatalysis offers a more sustainable and efficient alternative.

Research is anticipated to focus on engineered microbial systems, such as yeast (e.g., Saccharomyces cerevisiae), for the heterologous production of benzylisoquinoline alkaloids digitallibrary.co.in. A key area of exploration will be the substrate promiscuity of enzymes in the established norlaudanosoline biosynthetic pathway. The central enzyme, norcoclaurine synthase (NCS), which catalyzes the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, has a known wide substrate spectrum researchgate.net. Future studies will likely test whether NCS or engineered variants can accept brominated versions of its natural substrates, such as 5-bromodopamine, to directly produce brominated alkaloids.

A multi-enzyme cascade, mirroring the natural biosynthetic pathway, could be developed in a one-pot synthesis. This approach, which has been conceptualized for (S)-norlaudanosoline production from L-tyrosine, utilizes a series of enzymes to convert the starting material into the final product google.com. Adapting this for 5-Bromo-norlaudanosoline would involve either feeding a brominated precursor into the pathway or engineering an enzyme to perform regioselective bromination.

Table 1: Key Enzymes in Potential Biocatalytic Production of Norlaudanosoline Analogs

EnzymeAbbreviationFunctionPotential Role in 5-Bromo-norlaudanosoline Synthesis
TyrosinaseTYRHydroxylates L-tyrosine to L-DOPACould potentially accept a brominated tyrosine analog.
DOPA decarboxylaseDODCConverts L-DOPA to dopamineCould potentially decarboxylate a brominated L-DOPA analog.
Monoamine oxidaseMAOConverts tyrosine-derived amines to aldehydesCould act on brominated precursors to generate the required aldehyde.
Norcoclaurine synthaseNCSCondenses dopamine and 4-hydroxyphenylacetaldehydeKey candidate for accepting brominated substrates to form the benzylisoquinoline scaffold. google.comresearchgate.net

Advanced Mechanistic Investigations Using Integrated Omics Technologies

To understand the biological impact and mechanism of action of 5-Bromo-norlaudanosoline, future research will increasingly employ integrated "omics" technologies. These approaches, including proteomics and metabolomics, allow for a global, systems-level analysis of cellular responses to the compound in relevant model systems.

Proteomics: This technology can be used to identify proteins that directly interact with 5-Bromo-norlaudanosoline or whose expression levels change upon its introduction into a cell or organism. By identifying these protein targets, researchers can gain insight into the compound's mode of action and its effects on cellular signaling and metabolic networks. For example, studying changes in the proteome of plant cells involved in defense could reveal how this compound modulates pathways like the biosynthesis of (S)-reticuline, a downstream product of norlaudanosoline nih.gov.

Metabolomics: This approach involves the comprehensive analysis of all small-molecule metabolites within a biological system. By comparing the metabolic profile of cells or tissues treated with 5-Bromo-norlaudanosoline to untreated controls, scientists can identify metabolic pathways that are perturbed by the compound. This is crucial for understanding its downstream effects and potential off-target activities. It can reveal, for instance, if the compound is metabolized into other active molecules or if it inhibits specific enzymatic steps in the broader benzylisoquinoline alkaloid pathway.

The integration of proteomics and metabolomics data will provide a powerful, multi-layered view of the compound's biological role, moving beyond a one-target, one-effect paradigm to a more holistic understanding of its cellular impact.

Development of 5-Bromo-norlaudanosoline and its Analogs as Chemical Biology Tools for Pathway Dissection

The unique chemical structure of 5-Bromo-norlaudanosoline, specifically the presence of the bromine atom, makes it an ideal candidate for development into a chemical biology tool. The bromine atom can serve as a versatile chemical "handle" for modification, allowing for the synthesis of a variety of molecular probes to investigate and dissect the complex benzylisoquinoline alkaloid (BIA) pathway.

The development of such tools is a well-established strategy for functional characterization of complex molecules and their signaling pathways nih.gov. For instance, analogs can be synthesized where the bromine is replaced by or used to attach:

Affinity tags (e.g., biotin): These probes can be used in pull-down experiments to isolate and identify binding proteins from cell lysates, directly revealing the compound's cellular targets.

Fluorescent dyes: Fluorophore-conjugated analogs would allow for the visualization of the compound's subcellular localization and trafficking in real-time using advanced microscopy techniques.

Photo-crosslinkers: These groups can be activated by light to form covalent bonds with nearby interacting molecules, permanently "trapping" transient interactions with enzymes or receptors for subsequent identification.

By using these sophisticated chemical probes, researchers can precisely map the interactions of 5-Bromo-norlaudanosoline within the cell, identify key regulatory enzymes in the BIA pathway, and uncover novel biological functions.

Table 2: Potential Chemical Biology Probes Derived from 5-Bromo-norlaudanosoline

Probe TypeFunctional Group AttachedApplicationResearch Question Addressed
Affinity ProbeBiotinAffinity purification, pull-down assaysWhat proteins does 5-Bromo-norlaudanosoline bind to in the cell?
Fluorescent ProbeFluorophore (e.g., FITC, Rhodamine)Live-cell imaging, fluorescence microscopyWhere does the compound localize within a cell or tissue?
Photo-affinity ProbeBenzophenone, Aryl AzideCovalent cross-linking to target proteinsWhat are the direct and transient binding partners of the compound?

Q & A

Q. What are the established synthetic routes for 5-Bromo-norlaudanosoline Hydrobromide, and how are intermediates characterized?

The synthesis typically involves bromination of norlaudanosoline derivatives under controlled conditions. Key intermediates are characterized via nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-performance liquid chromatography (HPLC) to confirm regioselectivity and purity. For example, brominated intermediates may require recrystallization in acidic media to stabilize the hydrobromide salt form .

Q. What experimental models are suitable for studying the neuropharmacological effects of 5-Bromo-norlaudanosoline Hydrobromide?

Scopolamine hydrobromide-induced cognitive impairment models in rodents (e.g., Swiss albino mice or Wistar rats) are widely used. Dosing regimens typically involve intraperitoneal (i.p.) administration of scopolamine (20 mg/kg) to induce dementia-like symptoms, followed by test compounds administered orally (p.o.) for 15–30 days. Behavioral assessments (e.g., Morris water maze, passive avoidance) and acetylcholinesterase (AChE) activity assays are standard endpoints .

Q. Which analytical techniques are critical for validating the purity and stability of 5-Bromo-norlaudanosoline Hydrobromide?

Purity is confirmed via HPLC (≥98% by area normalization) and mass spectrometry. Stability studies under varying storage conditions (e.g., 2–8°C, humidity-controlled environments) are monitored using powder X-ray diffraction (PXRD) to detect crystallinity changes and UV-Vis spectroscopy for degradation profiling .

Advanced Research Questions

Q. How can researchers resolve contradictions in dose-response data for 5-Bromo-norlaudanosoline Hydrobromide in neuroprotection studies?

Discrepancies may arise from differences in animal strains, administration routes, or scopolamine challenge protocols. A meta-analysis approach comparing studies using standardized parameters (e.g., AChE inhibition thresholds, time-to-platform in maze tests) is recommended. For instance, adjusting scopolamine doses (e.g., 2 mg/kg vs. 20 mg/kg) or extending treatment durations can clarify dose-efficacy relationships .

Q. What molecular targets of 5-Bromo-norlaudanosoline Hydrobromide have been implicated in antiviral research, and how are they validated?

RNA-dependent RNA polymerase (RdRp) inhibition is a hypothesized antiviral mechanism, analogous to deuremidevir hydrobromide’s action against SARS-CoV-2. Target validation involves enzymatic assays (e.g., RdRp inhibition in vitro), crystallographic studies to map binding sites, and mutagenesis to confirm critical interactions .

Q. How do protonation states and hydrogen-bonding patterns of 5-Bromo-norlaudanosoline Hydrobromide affect its pharmacokinetics?

Structural characterization via single-crystal X-ray diffraction reveals protonation sites (e.g., tertiary amines) and hydrogen-bonding networks (e.g., Br⁻···H-N interactions). These features influence solubility, lipophilicity, and membrane permeability, which can be optimized via salt-form modifications (e.g., pamoate vs. hydrobromide salts) .

Q. What methodologies are used to assess the compound’s impact on microcirculation and endothelial function in preclinical models?

In cardiac arrest models, laser Doppler flowmetry quantifies microcirculatory perfusion, while coronary endothelial function is evaluated via nitric oxide (NO) bioavailability assays and vasoreactivity tests (e.g., acetylcholine-induced dilation). These endpoints are critical for validating neurovascular protective effects .

Q. How can solubility challenges of 5-Bromo-norlaudanosoline Hydrobromide be addressed in formulation development?

Co-crystallization with co-formers (e.g., pamoic acid) or amorphous solid dispersion techniques enhance aqueous solubility. Comparative solubility studies in polar (water) vs. non-polar solvents (butanol) guide excipient selection, while PXRD confirms amorphous stability .

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